molecular formula C18H44O4Si3 B14355561 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol CAS No. 92810-36-1

1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol

Cat. No.: B14355561
CAS No.: 92810-36-1
M. Wt: 408.8 g/mol
InChI Key: IQVUSEFABGYLLA-UHFFFAOYSA-N
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Description

1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol is a unique organosilicon compound characterized by its bulky tert-butyl groups and siloxane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol typically involves the reaction of tert-butyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the hydrosilylation of alkenes with silanes in the presence of a platinum catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.

    Reduction: Reduction reactions can yield silane or siloxane products.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various siloxane derivatives, silanols, and substituted silanes, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.

    Medicine: Investigated for its role in creating novel therapeutic agents and medical devices.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions. The siloxane backbone allows for flexibility and stability, making it suitable for diverse applications.

Comparison with Similar Compounds

Similar Compounds

    3,3’,5,5’-Tetra-tert-butyldiphenoquinone: Known for its oxidative properties and used in similar applications.

    5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol: Utilized as a chiral ligand in catalysis.

    tert-Butylbenzene: A simpler compound with tert-butyl groups, used in various chemical syntheses.

Uniqueness

1,1,5,5-Tetra-tert-butyl-3,3-dimethyltrisiloxane-1,5-diol stands out due to its unique combination of tert-butyl groups and siloxane backbone, providing a balance of steric hindrance and flexibility. This makes it particularly valuable in applications requiring both stability and reactivity.

Properties

CAS No.

92810-36-1

Molecular Formula

C18H44O4Si3

Molecular Weight

408.8 g/mol

IUPAC Name

ditert-butyl-[[ditert-butyl(hydroxy)silyl]oxy-dimethylsilyl]oxy-hydroxysilane

InChI

InChI=1S/C18H44O4Si3/c1-15(2,3)24(19,16(4,5)6)21-23(13,14)22-25(20,17(7,8)9)18(10,11)12/h19-20H,1-14H3

InChI Key

IQVUSEFABGYLLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C)(C)O[Si](C(C)(C)C)(C(C)(C)C)O

Origin of Product

United States

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